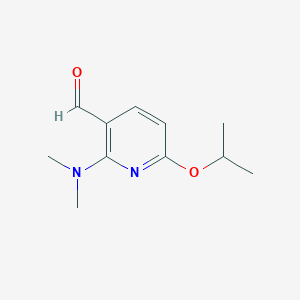![molecular formula C19H29N5O3 B2364176 Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate CAS No. 2097899-41-5](/img/structure/B2364176.png)
Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This involves examining the structure of the molecule in detail. Techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry can be used to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, stability, and other properties .Scientific Research Applications
Synthesis and Molecular Structure
- Molecular Synthesis and Characterization : The synthesis and characterization of structurally similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been explored. These studies involve advanced synthetic routes, including intramolecular lactonization reactions, and characterization through spectroscopy and X-ray diffraction analysis, showcasing the compound's potential as a cyclic amino acid ester with interesting molecular structures (Moriguchi et al., 2014).
Chemical Reactions and Synthesis
- Reactivity and Synthetic Applications : Research has shown that related compounds can serve as scaffolds for the development of novel synthetic routes. For example, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines introduces a new scaffold for substituted piperidines, demonstrating the versatility of such compounds in synthetic chemistry (Harmsen et al., 2011).
Biological Activity
- Antibacterial Activities : The stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their potent in vitro activities against gram-positive and gram-negative bacteria highlight the potential biomedical applications of similar compounds (Mori et al., 2000).
Structural Analysis
- X-ray Diffraction and Biological Evaluation : Studies on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate derivatives have provided detailed insights into their molecular structure through X-ray diffraction. These compounds exhibited moderate antibacterial and antifungal activities, suggesting potential applications in developing antimicrobial agents (Kulkarni et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-19(2,3)27-18(26)23-9-6-14(7-10-23)11-17(25)24-12-15(13-24)21-16-5-4-8-20-22-16/h4-5,8,14-15H,6-7,9-13H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNKYBVOYONYBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)

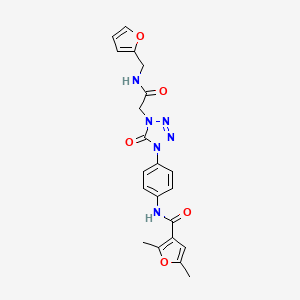
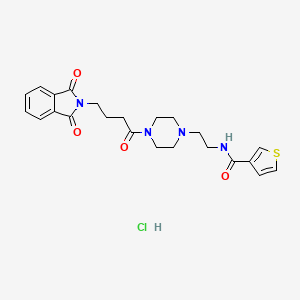
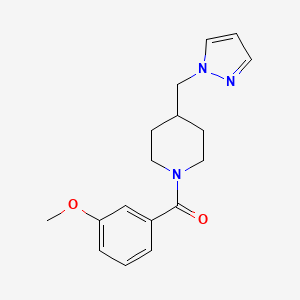
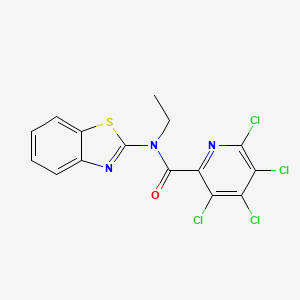
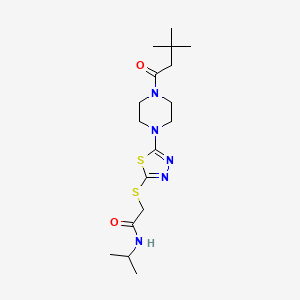
![[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/no-structure.png)
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
